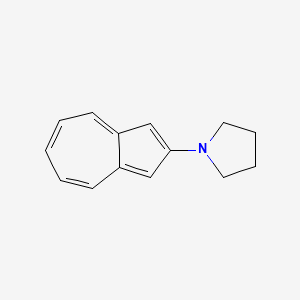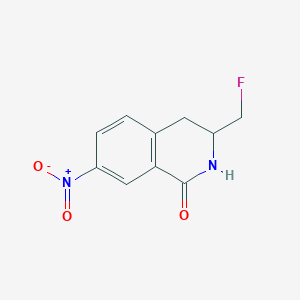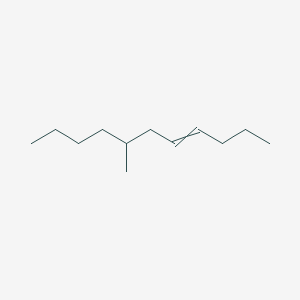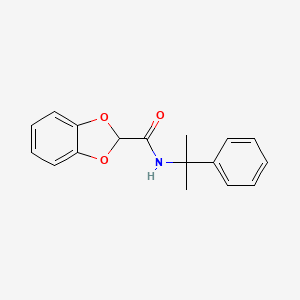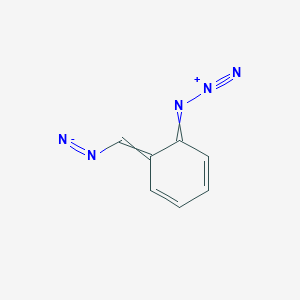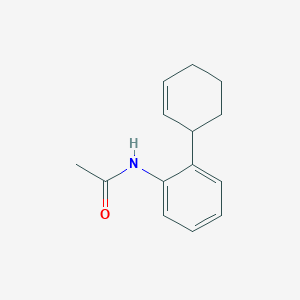
N-acetyl-2-(2-cyclohexenyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-acetyl-2-(2-cyclohexenyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of an acetyl group attached to the nitrogen atom of the aniline ring, and a cyclohexenyl group attached to the second carbon of the aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-2-(2-cyclohexenyl)aniline typically involves the acetylation of 2-(2-cyclohexenyl)aniline. This can be achieved by treating 2-(2-cyclohexenyl)aniline with an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base like pyridine or triethylamine . The reaction is usually carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts such as zinc acetate can also enhance the efficiency of the acetylation process .
Análisis De Reacciones Químicas
Types of Reactions
N-acetyl-2-(2-cyclohexenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
Aplicaciones Científicas De Investigación
N-acetyl-2-(2-cyclohexenyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-acetyl-2-(2-cyclohexenyl)aniline involves its interaction with specific molecular targets and pathways. The acetyl group can participate in hydrogen bonding and other interactions, while the cyclohexenyl group can influence the compound’s overall conformation and reactivity. These interactions can affect the compound’s biological activity and its ability to modulate various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
N-acetyl-2-(2-cyclopentenyl)aniline: Similar in structure but with a cyclopentenyl group instead of a cyclohexenyl group.
N-acetyl-2-(2-cyclohexyl)aniline: Similar but with a cyclohexyl group instead of a cyclohexenyl group.
Uniqueness
N-acetyl-2-(2-cyclohexenyl)aniline is unique due to the presence of the cyclohexenyl group, which imparts distinct chemical and physical properties compared to its analogs.
Propiedades
Número CAS |
430473-02-2 |
|---|---|
Fórmula molecular |
C14H17NO |
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
N-(2-cyclohex-2-en-1-ylphenyl)acetamide |
InChI |
InChI=1S/C14H17NO/c1-11(16)15-14-10-6-5-9-13(14)12-7-3-2-4-8-12/h3,5-7,9-10,12H,2,4,8H2,1H3,(H,15,16) |
Clave InChI |
KRKJOBPBTJXPAQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=CC=C1C2CCCC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Benzimidazole, 1-[3-(trimethylsilyl)propyl]-](/img/structure/B14253976.png)
![Benzene, 1-bromo-4-[(2-tridecynyloxy)methyl]-](/img/structure/B14253977.png)
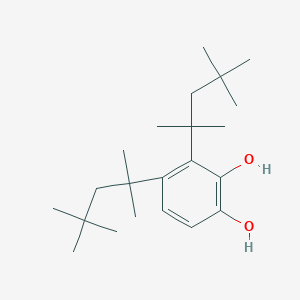
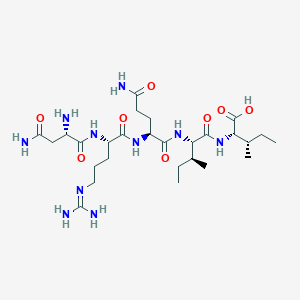
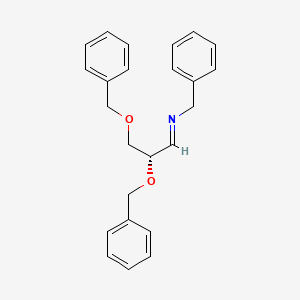
![2,2'-([1,1'-Biphenyl]-2,2'-diyl)bis[5-(4-fluorophenyl)-1,3,4-oxadiazole]](/img/structure/B14254010.png)
